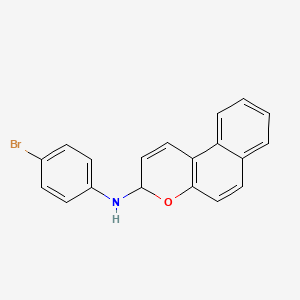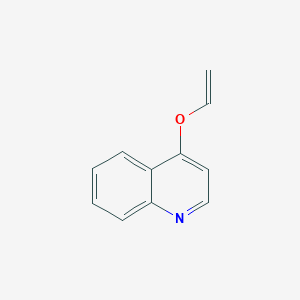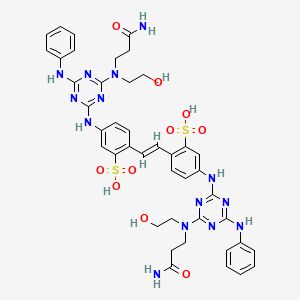![molecular formula C9H16O3 B14464297 Methyl [(2R,6R)-6-methyloxan-2-yl]acetate CAS No. 69493-12-5](/img/structure/B14464297.png)
Methyl [(2R,6R)-6-methyloxan-2-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [(2R,6R)-6-methyloxan-2-yl]acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in fruits and flowers. This particular compound is characterized by its oxane ring structure, which is a six-membered ring containing one oxygen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl [(2R,6R)-6-methyloxan-2-yl]acetate can be synthesized through the esterification of the corresponding alcohol and acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to speed up the process. The reaction conditions usually include heating the mixture under reflux to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and controlled reaction environments ensures high purity and consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl [(2R,6R)-6-methyloxan-2-yl]acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield the corresponding alcohol and acetic acid.
Reduction: Reduction reactions can convert the ester into an alcohol.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Alcohol and acetic acid.
Reduction: Alcohol.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
Methyl [(2R,6R)-6-methyloxan-2-yl]acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of methyl [(2R,6R)-6-methyloxan-2-yl]acetate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to specific biochemical effects. The exact pathways and molecular targets can vary depending on the context of its use.
Comparaison Avec Des Composés Similaires
Methyl [(2R,6R)-6-methyloxan-2-yl]acetate can be compared with other esters such as ethyl acetate and isopentyl acetate. While all these compounds share the ester functional group, their unique structures impart different physical and chemical properties. For example, isopentyl acetate is known for its banana-like odor, whereas this compound has a distinct fragrance due to its oxane ring structure.
List of Similar Compounds
- Ethyl acetate
- Isopentyl acetate
- Methyl butanoate
- Propyl acetate
These comparisons highlight the uniqueness of this compound in terms of its structure and applications.
Propriétés
Numéro CAS |
69493-12-5 |
|---|---|
Formule moléculaire |
C9H16O3 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
methyl 2-[(2R,6R)-6-methyloxan-2-yl]acetate |
InChI |
InChI=1S/C9H16O3/c1-7-4-3-5-8(12-7)6-9(10)11-2/h7-8H,3-6H2,1-2H3/t7-,8-/m1/s1 |
Clé InChI |
MTOWUBNDZFQOBJ-HTQZYQBOSA-N |
SMILES isomérique |
C[C@@H]1CCC[C@@H](O1)CC(=O)OC |
SMILES canonique |
CC1CCCC(O1)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



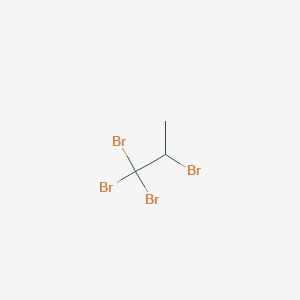
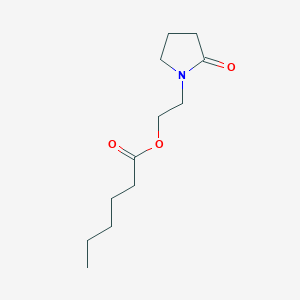
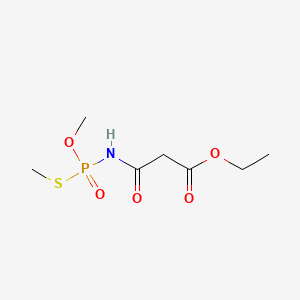
![2,7-Diethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14464231.png)
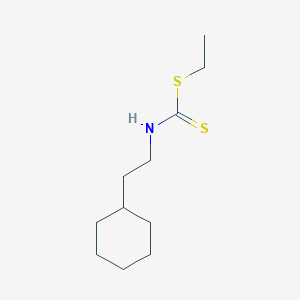
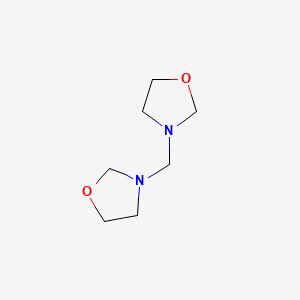

![2-Butyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14464268.png)


